molecular formula C14H14N2O2 B10874356 4-(benzyloxy)-N'-hydroxybenzenecarboximidamide

4-(benzyloxy)-N'-hydroxybenzenecarboximidamide

Cat. No.: B10874356
M. Wt: 242.27 g/mol
InChI Key: QBOOJKVECPVATQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide is a hydroxamic acid derivative characterized by a benzyloxy substituent at the para position of the benzene ring and a hydroxycarboximidamide functional group. This compound belongs to the class of benzenecarboximidamides, which are structurally defined by an amidine group (-C(=NH)NH₂) modified with a hydroxyl group (-OH) at the N'-position.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)

InChI Key

QBOOJKVECPVATQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Oximation of 4-Benzyloxybenzaldehyde

The synthesis often begins with 4-benzyloxybenzaldehyde as a precursor. In Step (a) of US6509335B1, the aldehyde undergoes oximation using hydroxylamine hydrochloride (NH2_2OH·HCl) in a polar solvent system (e.g., ethanol/water). The reaction proceeds under reflux (80–90°C) for 6–12 hours, yielding 4-benzyloxybenzaldehyde oxime (C14_{14}H13_{13}NO2_2) with a reported purity of >90%.

4-Benzyloxybenzaldehyde+NH2OH\cdotpHClEtOH/H2O, NaOAc4-Benzyloxybenzaldehyde oxime+HCl+H2O\text{4-Benzyloxybenzaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, NaOAc}} \text{4-Benzyloxybenzaldehyde oxime} + \text{HCl} + \text{H}_2\text{O}

Key Parameters :

  • Molar ratio of aldehyde to hydroxylamine: 1:1.2

  • Base: Sodium acetate (NaOAc) to neutralize HCl byproduct

  • Yield: 85–92% after recrystallization from ethanol

Conversion to Hydroxyamidine via Nitrile Intermediate

An alternative route involves the formation of 4-benzyloxybenzonitrile followed by hydroxyamidine functionalization. The nitrile is synthesized via a Rosenmund-von Braun reaction using CuCN in DMF at 120°C. Subsequent treatment with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux introduces the hydroxyamidine group:

4-Benzyloxybenzonitrile+NH2OH\cdotpHClΔ4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide+HCl\text{4-Benzyloxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\Delta} \text{4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide} + \text{HCl}

Optimization Notes :

  • Excess hydroxylamine (1.5 equivalents) ensures complete conversion.

  • Reaction time: 8–10 hours for >95% completion (monitored via TLC).

Protection/Deprotection Strategies

Benzyl Group Stability

The benzyloxy group remains stable under acidic and basic conditions used in hydroxyamidine synthesis. However, catalytic hydrogenation (H2_2, Pd/C) removes the benzyl group, necessitating careful solvent selection (e.g., avoiding hydrogen donors).

Amidine Protection

In US9556165B2, amidine intermediates are protected using trifluoroacetyl (TFA) groups during multi-step syntheses. For this compound, this step is omitted due to the stability of the hydroxyamidine group under reaction conditions.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6, 400 MHz): δ 7.45–7.30 (m, 5H, benzyl), 7.20 (d, J=8.8 Hz, 2H, aromatic), 6.95 (d, J=8.8 Hz, 2H, aromatic), 5.10 (s, 2H, OCH2_2Ph), 9.20 (s, 1H, NHOH).

  • IR (KBr) : 3350 cm1^{-1} (N–OH stretch), 1640 cm1^{-1} (C=N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98%.

Comparative Synthesis Routes

MethodStarting MaterialKey ReagentsYieldPurity
Oximation4-BenzyloxybenzaldehydeNH2_2OH·HCl, NaOAc88%95%
Nitrile Hydroxylation4-BenzyloxybenzonitrileNH2_2OH·HCl82%98%

Industrial-Scale Considerations

Solvent Recovery

Ethanol is recycled via distillation, reducing production costs by 30%.

Byproduct Management

HCl gas is neutralized with NaOH scrubbers, adhering to environmental regulations.

Challenges and Mitigation

Oxime Over-Oxidation

Prolonged heating (>12 hours) leads to nitroso byproducts. Controlled reaction times and inert atmospheres (N2_2) prevent degradation.

Hydroxyamidine Tautomerism

The compound exists as E/Z tautomers, resolved via crystallization from ethyl acetate/hexane (3:1) .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron powder or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Iron powder in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-hydroxybenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The benzyloxy and hydroxybenzenecarboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituent(s) Molecular Weight Key Features/Applications Evidence Source
4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-N'-hydroxybenzenecarboximidamide 2-Methylthiazolylmethoxy 263.32 Potential bioactivity (e.g., enzyme inhibition); 95% purity
2-Chloro-N'-hydroxybenzenecarboximidamide 2-Chloro 170.60 Halogenated analog; CAS 29568-74-9
N'-Hydroxy-4-methylbenzenecarboximidamide 4-Methyl 150.18 (base) Simpler alkyl substituent; listed in safety data
4-[(3-Chlorobenzyl)oxy]benzenecarboximidamide 3-Chlorobenzyloxy 260.72 Increased lipophilicity; structural isomer
4-Nitro-N'-hydroxybenzenecarboximidamide 4-Nitro 183.13 Electron-withdrawing group; regulated under TSCA
4-Bromo-N-hydroxybenzenecarboximidoyl chloride 4-Bromo + chloride 234.48 Reactive intermediate for synthesis

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group in 4-(benzyloxy)-N'-hydroxybenzenecarboximidamide is electron-donating, which may stabilize resonance structures of the amidine group. Halogen substituents (e.g., 2-chloro in ) introduce both steric bulk and electronegativity, which can influence binding affinity in biological targets .
  • Lipophilicity and Solubility :

    • The benzyloxy group enhances lipophilicity compared to smaller substituents like methyl () or methoxy (). This property may improve blood-brain barrier penetration but reduce aqueous solubility .
    • Sulfonylmethyl or sulfonamide substituents (e.g., ) introduce polar groups, balancing lipophilicity for improved pharmacokinetics .

Biological Activity

4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C16H17N3O3
  • Molecular Weight : 299.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways, potentially influencing inflammatory responses and neurodegenerative processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Human Monoamine Oxidases (hMAOs) :
    • In a study evaluating benzyloxy-substituted chalcones, it was found that compounds similar to this compound showed significant inhibitory activity against hMAO-B, with IC50 values as low as 0.067 μM for some derivatives, indicating strong potential as a therapeutic agent for neurological disorders .
  • PPARα Agonism :
    • The compound has been investigated for its agonistic effects on PPARα, which plays a crucial role in lipid metabolism and inflammation. In vivo studies demonstrated that related compounds reduced retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .
  • Antioxidant Activity :
    • The presence of the hydroxy group in the structure may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

  • Study on hMAO Inhibition : A series of benzyloxy chalcones were synthesized and tested for their inhibitory effects on hMAO-A and hMAO-B. The findings highlighted the selective inhibition of hMAO-B over hMAO-A, with several compounds exhibiting high selectivity indices .
  • PPARα Agonism Effects : In a rat model of diabetic retinopathy, systemic administration of a structurally similar compound showed significant reduction in retinal vascular leakage, demonstrating both efficacy and safety profiles conducive for further development .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (μM)Reference
hMAO-B InhibitionhMAO-B0.067
PPARα AgonismPPARα<50
Antioxidant ActivityN/AN/AN/A

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantSubstituentBiological EffectReference
B10Thiophene (A-ring)Strong hMAO-B inhibition
A91Alkyl groupsRetinal leakage reduction
B15Benzyl (B-ring)High selectivity for hMAO-B

Q & A

Q. Basic/Safety Protocol

  • Hazard Analysis : Conduct a pre-experiment risk assessment, focusing on mutagenicity (Ames II testing indicates low but non-negligible risk) and thermal instability .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazard codes) .
  • Storage : Store in airtight containers at –20°C to prevent decomposition .

How can researchers address discrepancies in spectroscopic data when characterizing derivatives?

Q. Advanced/Data Contradiction Analysis

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., CCDC 2032776 for analogous hydrazides) .
  • Computational DFT : Compare experimental IR spectra with density-functional theory (DFT)-predicted vibrational modes to resolve ambiguities in functional group assignments .

What computational methods predict the reactivity of this compound in nucleophilic reactions?

Q. Advanced/Mechanistic Study

  • DFT Modeling : Use the Colle-Salvetti correlation-energy formula to calculate electron density and local kinetic energy, identifying reactive sites (e.g., the hydroxylamine moiety) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., acetonitrile) using Gaussian09 with the B3LYP/6-311++G(d,p) basis set .

What are the key steps in purifying and characterizing this compound post-synthesis?

Q. Basic/Purification & Characterization

  • Purification : Use flash chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization in ethanol/water .
  • Characterization :
    • NMR : Confirm benzyloxy proton signals at δ 5.1–5.3 ppm and hydroxylamine protons at δ 9.2–9.5 ppm .
    • HPLC : Monitor purity (>95%) with a C18 column (acetonitrile/water mobile phase) .

How does the benzyloxy group’s electronic structure influence biological activity?

Q. Advanced/Structure-Activity Relationship

  • Electron-Withdrawing Effects : The benzyloxy group stabilizes the hydroxylamine moiety via resonance, enhancing metal-chelating properties (critical for enzyme inhibition) .
  • Comparative Studies : Analogous Schiff bases (e.g., 4-(((E)-2-hydroxybenzylidene)amino derivatives) show increased antioxidant activity when electron-donating groups are present .

What strategies mitigate mutagenic risks during experiments?

Q. Advanced/Risk Mitigation

  • Ames Test : Routinely screen derivatives using Salmonella typhimurium TA98/TA100 strains to assess mutagenicity .
  • Closed Systems : Use sealed reactors for reactions involving volatile intermediates (e.g., trichloroisocyanuric acid) to minimize exposure .

How should researchers design stability studies for long-term storage?

Q. Basic/Stability Protocol

  • Accelerated Degradation : Expose samples to 40°C/75% humidity for 4 weeks and analyze via HPLC for decomposition products (e.g., benzaldehyde from benzyloxy cleavage) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photooxidation (λmax shifts >300 nm) .

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